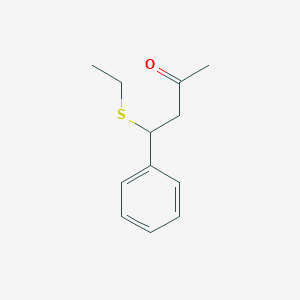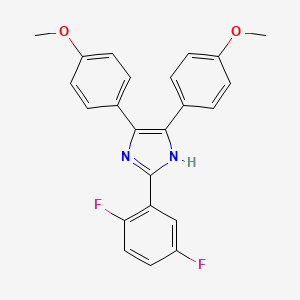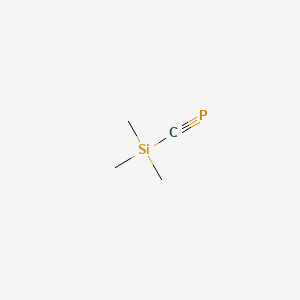
1-Phosphaethyne, 2-(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phosphaethyne, 2-(trimethylsilyl)- is an organophosphorus compound with the molecular formula C₄H₉PSi and a molecular weight of 116.1735 g/mol This compound is notable for its unique structure, which includes a phosphorus-carbon triple bond and a trimethylsilyl group
Preparation Methods
The synthesis of 1-Phosphaethyne, 2-(trimethylsilyl)- typically involves the reaction of a suitable phosphorus precursor with a trimethylsilyl-substituted alkyne. One common method involves the use of trimethylsilylacetylene and a phosphorus halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Phosphaethyne, 2-(trimethylsilyl)- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other phosphorus-containing compounds.
Reduction: Reduction reactions can yield phosphines or other reduced phosphorus species.
Substitution: The trimethylsilyl group can be substituted with other functional groups, leading to a wide range of derivatives.
Addition Reactions: The phosphorus-carbon triple bond can participate in addition reactions with various reagents, forming new phosphorus-carbon bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution and addition reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Phosphaethyne, 2-(trimethylsilyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds. Its unique reactivity makes it a valuable intermediate in organic synthesis.
Medicine: The compound’s derivatives are being explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism by which 1-Phosphaethyne, 2-(trimethylsilyl)- exerts its effects involves its ability to form strong bonds with various molecular targets. The phosphorus-carbon triple bond is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of new bonds and the generation of complex molecular structures. The specific molecular targets and pathways involved depend on the particular application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
1-Phosphaethyne, 2-(trimethylsilyl)- can be compared with other similar compounds, such as:
Phosphaalkynes: These compounds also contain a phosphorus-carbon triple bond but lack the trimethylsilyl group. They are generally less stable and more reactive.
Silylphosphines: These compounds contain a silicon-phosphorus bond but do not have the phosphorus-carbon triple bond. They are used in different types of chemical reactions and have distinct properties.
Phosphines: These compounds contain a phosphorus-hydrogen or phosphorus-carbon single bond. They are widely used in catalysis and as ligands in coordination chemistry.
The uniqueness of 1-Phosphaethyne, 2-(trimethylsilyl)- lies in its combination of a phosphorus-carbon triple bond and a trimethylsilyl group, which imparts unique reactivity and stability compared to other organophosphorus compounds.
Properties
CAS No. |
75192-38-0 |
|---|---|
Molecular Formula |
C4H9PSi |
Molecular Weight |
116.17 g/mol |
IUPAC Name |
trimethylsilylmethylidynephosphane |
InChI |
InChI=1S/C4H9PSi/c1-6(2,3)4-5/h1-3H3 |
InChI Key |
BZVBQXNVLBTWMV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#P |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]-2-methoxyphenol](/img/structure/B14443851.png)
![Acetic acid;1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ol](/img/structure/B14443860.png)
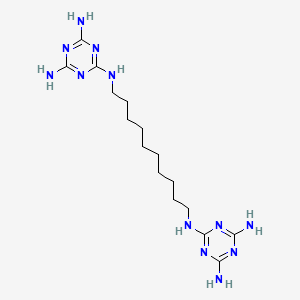
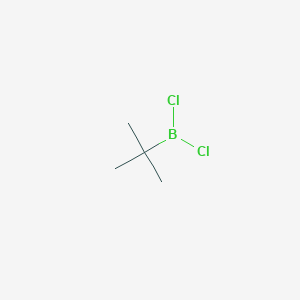
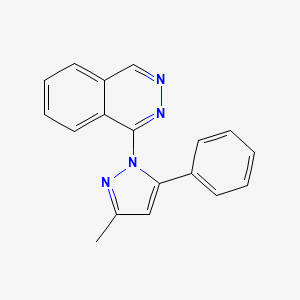
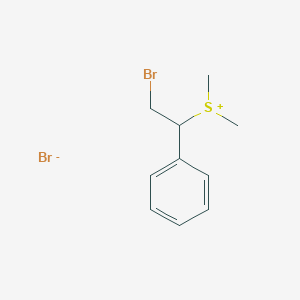
![Benzenamine, 3,5-dichloro-N-[(4-nitrophenyl)methylene]-](/img/structure/B14443905.png)
![1,7-Dimethylidene-1H,7H-pyrazolo[1,2-a]pyrazole](/img/structure/B14443911.png)
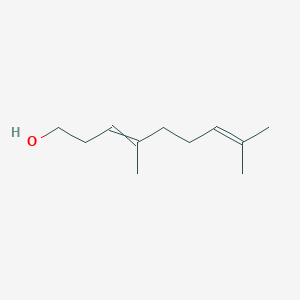
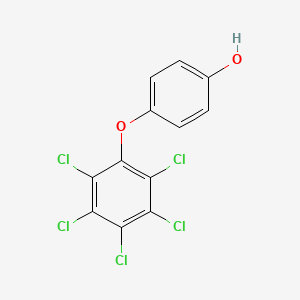
![Bicyclo[6.1.0]non-4-ene-9-carbonyl chloride](/img/structure/B14443927.png)

